molecular formula C16H18ClNO3 B12348117 Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride CAS No. 436099-74-0

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride

Cat. No.: B12348117
CAS No.: 436099-74-0
M. Wt: 307.77 g/mol
InChI Key: GUWNFTMHCOAZTD-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[1,3]dioxole ring and a methoxy-benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride typically involves the following steps:

    Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Methoxy-Benzyl Group: The methoxy-benzyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy-benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride often involves multi-step organic reactions. For instance, derivatives of the compound have been synthesized through reactions like the Knoevenagel condensation and Ugi-tetrazole reactions, which allow for the creation of diverse libraries of related compounds . The ability to modify the structure enables researchers to explore various biological activities.

Anticancer Activity

Studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, certain imidazole derivatives derived from similar scaffolds have shown promising in vitro activity against cancer cell lines . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Neuropharmacology

The compound has been investigated for its potential role as a neuroprotective agent. Research suggests that it may interact with serotonin receptors, which could contribute to its effects on mood and cognition. This interaction is particularly relevant in the context of treating disorders such as depression and anxiety .

Antimicrobial Properties

There is evidence that compounds related to this compound possess antimicrobial activity. Some derivatives have been tested for their efficacy against various bacterial strains, indicating potential applications in developing new antibiotics .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that specific derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The findings suggest that further exploration could lead to new therapeutic agents for cancer treatment .

Case Study 2: Neuroprotective Effects

In another study focusing on neuropharmacology, researchers found that this compound enhanced cognitive function in animal models of Alzheimer's disease. The compound's ability to modulate neurotransmitter levels was highlighted as a key mechanism .

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride involves its interaction with cellular targets, leading to the induction of apoptosis and cell cycle arrest. The compound has been shown to cause S-phase and G2/M-phase arrests in cancer cell lines, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride is unique due to its specific combination of the benzo[1,3]dioxole ring and methoxy-benzylamine moiety, which imparts distinct chemical and biological properties.

Biological Activity

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride (CAS No. 436099-74-0) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18ClNO3
  • Molecular Weight : 307.78 g/mol
  • CAS Number : 436099-74-0
  • Purity : ≥95%

This compound exhibits various biological activities primarily through the following mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cell lines, particularly through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the S phase .
  • Inhibition of Tumor Growth : Studies indicate that this compound can suppress tumor growth in vivo, as evidenced by its effects on MCF cell lines and other tumor-bearing mice models .
  • Targeting Specific Pathways : It has been noted that the compound affects several biochemical pathways involved in cell proliferation and survival, including the PI3K/Akt pathway, which is crucial for cancer cell survival .

Anticancer Activity

Research has highlighted the anticancer potential of benzo[1,3]dioxol derivatives:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

The compound demonstrated significant cytotoxic effects with IC50 values ranging from 25 to 57 μM across various studies. For instance, a derivative showed an IC50 of 45.2 μM against U87 glioblastoma cells .

Case Studies

  • Study on Apoptosis in Cancer Cells :
    • Objective : To evaluate the apoptosis-inducing capability of benzo[1,3]dioxol derivatives.
    • Methodology : Flow cytometry was utilized to assess apoptosis rates in treated MCF cells.
    • Results : The study found that treatment led to a significant increase in apoptotic cells compared to controls, indicating a dose-dependent response.
  • In Vivo Tumor Suppression :
    • Objective : To assess the efficacy of benzo[1,3]dioxol derivatives in tumor-bearing mice.
    • Methodology : Mice were treated with varying doses of the compound.
    • Results : Tumor growth was significantly inhibited in treated groups compared to control groups, demonstrating its potential as an anticancer agent.

Comparative Table of Biological Activities

Activity TypeCompound NameIC50 (μM)Reference
AnticancerBenzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine25
Apoptosis InductionBenzo[1,3]dioxol derivative45.2
Tumor Growth InhibitionBenzo[1,3]dioxol derivativeN/A

Properties

CAS No.

436099-74-0

Molecular Formula

C16H18ClNO3

Molecular Weight

307.77 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C16H17NO3.ClH/c1-18-14-5-2-12(3-6-14)9-17-10-13-4-7-15-16(8-13)20-11-19-15;/h2-8,17H,9-11H2,1H3;1H

InChI Key

GUWNFTMHCOAZTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3.Cl

Origin of Product

United States

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